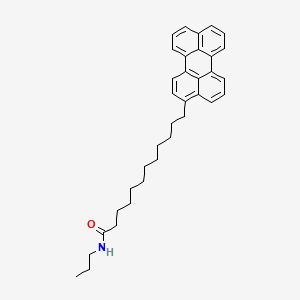
12-(Perylen-3-yl)-N-propyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Perylen-3-yl)-N-propyldodecanamide is a complex organic compound that features a perylene moiety, which is known for its strong fluorescent properties. This compound is of significant interest in various scientific fields due to its unique structural and photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Perylen-3-yl)-N-propyldodecanamide typically involves the coupling of a perylene derivative with a dodecanamide chain. The process often starts with the functionalization of perylene to introduce reactive groups, followed by a coupling reaction with N-propyldodecanamide under controlled conditions. Common reagents used in these reactions include catalysts like palladium or copper complexes, and solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 12-(Perylen-3-yl)-N-propyldodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while reduction could produce perylene dihydro derivatives .
Scientific Research Applications
12-(Perylen-3-yl)-N-propyldodecanamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong luminescence properties.
Biology: Employed in bioimaging to track cellular processes and interactions.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 12-(Perylen-3-yl)-N-propyldodecanamide exerts its effects is primarily through its interaction with light. The perylene moiety absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy. The molecular targets and pathways involved include cellular membranes and proteins that interact with the excited state of the compound .
Comparison with Similar Compounds
5-(Perylen-3-yl)ethynyl-arabino-uridine (aUY11): Known for its antiviral properties and ability to inhibit viral fusion.
Perylene diimides (PDI): Widely used in organic electronics and photovoltaics due to their excellent electron-accepting properties.
Uniqueness: 12-(Perylen-3-yl)-N-propyldodecanamide stands out due to its unique combination of a perylene moiety with a long alkyl chain, which enhances its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring both strong fluorescence and amphiphilicity .
Properties
CAS No. |
847484-80-4 |
|---|---|
Molecular Formula |
C35H41NO |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
12-perylen-3-yl-N-propyldodecanamide |
InChI |
InChI=1S/C35H41NO/c1-2-25-36-33(37)22-11-9-7-5-3-4-6-8-10-15-26-23-24-32-30-20-13-17-27-16-12-19-29(34(27)30)31-21-14-18-28(26)35(31)32/h12-14,16-21,23-24H,2-11,15,22,25H2,1H3,(H,36,37) |
InChI Key |
QDHSCJUOHGGLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCCCCCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















